Cacalone
Description
Historical Context of Isolation and Structural Elucidation
The investigation into Cacalone is intertwined with the study of natural products derived from certain plant genera. Early research in this area focused on isolating and characterizing the chemical constituents responsible for the traditional medicinal uses of these plants. The isolation of this compound, alongside related compounds like cacalol (B1218255), from plant sources marked a significant step in understanding the phytochemistry of these species. Structural elucidation efforts, often involving spectroscopic techniques such as UV, IR, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy, were crucial in determining the precise arrangement of atoms within the this compound molecule. researchgate.net Studies on the genus Cacalia contributed to the initial isolation and structural assignment of this compound and its epimer, epi-Cacalone. researchgate.net Further research, including comparisons of physical and chemical properties between isomers and their derivatives, helped to establish the stereochemistry of these compounds. researchgate.net
Natural Occurrence and Botanical Sources within the Asteraceae Family
This compound is primarily found in plants belonging to the Asteraceae family, also known as the composite family. thesouloftheearth.com This is one of the largest families of flowering plants, containing nearly 24,000 species distributed globally. thesouloftheearth.com Within the Asteraceae family, species of the genus Psacalium have been identified as notable sources of this compound. Psacalium decompositum, a wild herb native to the pine forests of Northwest Mexico, is particularly recognized for containing cacalolides, including this compound and epi-Cacalone, in its roots and rhizomes. nih.govbris.ac.uk Psacalium peltatum is also reported to synthesize cacalolides such as cacalol, this compound, and maturine. nih.gov The presence of this compound has also been demonstrated in other plants of the genus Cacalia. researchgate.netbris.ac.uk These plants have been traditionally used in folk medicine, which prompted the chemical investigations leading to the isolation of compounds like this compound. nih.gov
A summary of botanical sources is presented in the table below:
| Botanical Source | Family | Parts Used for Isolation |
| Psacalium decompositum | Asteraceae | Roots and rhizomes |
| Psacalium peltatum | Asteraceae | Not specified (synthesizes cacalolides) |
| Cacalia delphiniifolia | Asteraceae | Not specified |
| Ligularia virgaurea | Asteraceae | Roots |
| Ligularia cyathiceps | Asteraceae | Not specified |
| Ligularia sibirica | Asteraceae | Not specified |
Classification and Structural Features within Sesquiterpenoids
This compound is classified as a sesquiterpenoid. nih.govctdbase.orgnih.gov Sesquiterpenoids are a large class of terpenes that are composed of three isoprene (B109036) units and typically have a molecular formula of C₁₅H₂₄ in their basic hydrocarbon form. ctdbase.orgwikipedia.org Biochemical modifications, such as oxidation or rearrangement, lead to the diverse structures of sesquiterpenoids, which can be acyclic, monocyclic, bicyclic, or tricyclic. wikipedia.orgmdpi.com this compound has the molecular formula C₁₅H₁₈O₃. nih.govebi.ac.uk Its structure features a tricyclic framework that includes a benzofuran (B130515) moiety. vulcanchem.com Specifically, it is described as having a core structure based on a naphthofuran skeleton. vulcanchem.comfoodb.ca The systematic IUPAC name for this compound is (5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f] nih.govbenzofuran-9-one. nih.gov Another reported IUPAC name is (4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f] nih.govbenzofuran-9-one, indicating specific stereochemistry at positions 4 and 5. bidd.group this compound is structurally related to other cacalolides found in the same plant sources, such as cacalol and epithis compound. nih.govbris.ac.uk These compounds often share a similar furanoeremophilane (B1240327) skeleton, which undergoes rearrangement to form the structure observed in this compound and cacalol. nih.gov
Key structural features of this compound include:
Three isoprene units (characteristic of sesquiterpenoids). ctdbase.orgwikipedia.org
A tricyclic ring system. vulcanchem.com
A benzofuran core structure. vulcanchem.com
Methyl substituents. nih.govbidd.group
A hydroxyl group. nih.govbidd.group
A ketone group. nih.govbidd.group
The molecular weight of this compound is approximately 246.30 g/mol . nih.govebi.ac.uk Its structure contributes to its physical and chemical properties, which are subject to ongoing research. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3/t8-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNQNPHIASWXBS-VXJOIVPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC2=C1[C@@](C3=C(C2=O)OC=C3C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Cacalone
Proposed Biogenetic Routes and Key Precursors
Cacalone is a furotetralin derivative, suggesting its biogenesis likely involves the cyclization and modification of a sesquiterpene precursor. While specific detailed pathways for this compound biosynthesis are not extensively elucidated in the provided search results, its classification as a sesquiterpenoid implies its origin from farnesyl pyrophosphate (FPP). ctdbase.org Other cacalolides, such as cacalol (B1218255), are also sesquiterpenes isolated from Psacalium decompositum. researchgate.netscielo.org.mxresearchgate.netresearchgate.netresearchgate.net Studies on the synthesis of cacalol, a related compound, provide some insight into the potential structural transformations involved in this class of molecules. researchgate.netscielo.org.mxresearchgate.net The core structure of this compound features a benzofuran (B130515) ring system fused to a tetrahydronaphthalene derivative. vulcanchem.com The biosynthesis of related sesquiterpene lactones in Asteraceae species often involves precursors like germacrolides. slideheaven.comdntb.gov.ua
Enzymatic Transformations and Catalytic Mechanisms
The conversion of FPP to the specific furotetralin skeleton of this compound would involve a series of enzymatic reactions, including cyclization, oxidation, and rearrangement steps. While the specific enzymes involved in this compound biosynthesis are not explicitly detailed in the search results, the biosynthesis of other natural products with complex structures involves various classes of enzymes such as cyclases, oxygenases (e.g., cytochrome P450 monooxygenases), dehydrogenases, and methyltransferases. youtube.comnih.govnih.gov For instance, cytochrome P450 enzymes are known to catalyze regio-specific oxidations in the biosynthesis of other complex molecules. nih.gov The formation of the furan (B31954) ring and the specific oxidation pattern observed in this compound would be catalyzed by such specialized enzymes. The metabolic pathways of this compound in biological systems have been reported to involve hydroxylation of methyl groups and glucuronidation of the phenolic hydroxyl group. vulcanchem.com
Genetic Basis for Biosynthetic Gene Clusters
Natural product biosynthetic genes are often organized into gene clusters (BGCs) in the genome. wikipedia.orgnih.govnih.govfrontiersin.orgplos.org These clusters typically contain genes encoding the core biosynthetic enzymes, tailoring enzymes, regulatory proteins, and transporters necessary for the production of a specific compound or a group of related compounds. wikipedia.orgplos.org While the specific biosynthetic gene cluster for this compound has not been identified in the provided information, the existence of cacalolides as a group of related sesquiterpenoids in Psacalium species suggests that the genes responsible for their biosynthesis might be organized in such clusters. nih.govmdpi.commdpi.comresearchgate.netmdpi.com Genome mining approaches are increasingly used to identify potential BGCs for natural products. wikipedia.orgfrontiersin.org
Chemoenzymatic and Biotechnological Approaches to Biosynthesis
Chemoenzymatic synthesis combines chemical and enzymatic steps to synthesize target molecules. nih.govnih.govchemrxiv.orgrsc.orgrsc.org This approach can leverage the specificity and efficiency of enzymes for particular transformations that are challenging to achieve through purely chemical methods. Biotechnological approaches, including the use of microbial cell factories and heterologous expression of biosynthetic gene clusters, are also being explored for the sustainable production of natural products. nih.govfrontiersin.org While specific examples of chemoenzymatic or biotechnological synthesis of this compound were not found, these methods are being applied to the synthesis of other complex natural products and could potentially be applied to this compound once its biosynthetic pathway and relevant enzymes are fully characterized. nih.govnih.govchemrxiv.orgrsc.orgrsc.org The use of engineered enzymes and substrate promiscuity in polyketide synthesis, a related class of natural products, highlights the potential of these approaches. nih.gov
Synthesis of Cacalone Analogues and Derivatives
Functional Group Derivatization and Scaffold Hybridization
Functional group derivatization involves the modification or introduction of specific chemical groups onto the Cacalone scaffold libretexts.orgrsc.orgmdpi.com. This can include reactions such as esterification, amidation, alkylation, or halogenation at various positions of the molecule. These modifications can influence properties like polarity, hydrogen bonding capacity, and reactivity. Scaffold hybridization, on the other hand, involves combining the this compound structure with other chemical scaffolds to create novel hybrid molecules nih.govnih.gov. This strategy can lead to compounds with combined properties of the parent structures or entirely new characteristics. The synthesis of this compound derivatives suggests that such derivatization approaches have been explored scispace.comrsc.org.
Preparation of Bioisosteres for Enhanced Molecular Interactions
Bioisosterism is a strategy used in chemical synthesis to replace a functional group or a part of a molecule with another that has similar physical and chemical properties, aiming to produce similar biological effects or to improve properties like metabolic stability, bioavailability, or selectivity drughunter.com. The preparation of bioisosteres for a compound like this compound would involve identifying key functional groups or structural motifs within this compound and synthesizing analogues where these parts are replaced by their bioisosteric equivalents nih.govresearchgate.netbeilstein-journals.orgchemrxiv.org. This can lead to enhanced molecular interactions with target receptors or enzymes, potentially improving efficacy or reducing off-target effects.
Library Synthesis and Combinatorial Approaches
Library synthesis and combinatorial approaches are powerful methods for generating a large number of diverse compounds in an efficient manner fortunepublish.comimperial.ac.ukresearchgate.netslideshare.net. These techniques are particularly useful in the discovery phase of chemical research to explore a wide chemical space around a core scaffold like this compound. Combinatorial chemistry allows for the simultaneous synthesis of multiple compounds by varying building blocks at different positions of the molecule fortunepublish.comslideshare.net. Natural product-like combinatorial libraries have been developed, suggesting that this approach can be applied to structures derived from natural sources such as sesquiterpenes like this compound researchgate.net. Techniques such as solid-phase synthesis and parallel synthesis are commonly employed in combinatorial library generation imperial.ac.uk.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Stereochemistry on Biological Modulation
The stereochemistry of cacalone and its epimers plays a significant role in their biological modulation. This compound (also referred to as this compound (2a)) and its epimer, epithis compound (2b), have been isolated and studied. researchgate.netnih.gov The stereochemistry at specific chiral centers, such as C5, has been investigated, with the (S) configuration reported for this compound acetate (B1210297), a related compound. ncsu.edu The observation that this compound and epithis compound were inactive in antihyperglycemic assays, in contrast to the activity shown by the 3-hydroxycacalolide epimers (1a and 1b) with assigned relative stereochemistry (3R,5S and 3S,5S respectively), provides compelling evidence for the impact of stereochemistry on biological activity within this class of sesquiterpenes. researchgate.netnih.gov The presence of different epimers with varying biological profiles emphasizes that the precise three-dimensional arrangement of atoms is crucial for recognition and interaction with biological targets.
Computational Approaches in SAR Elucidation (e.g., QSAR, Molecular Docking)
Computational approaches have been employed to gain further insights into the SAR and SPR of this compound and related compounds. Bioinformatics properties of this compound, cacalol (B1218255), cacalol acetate, and maturin acetate have been evaluated using software tools like Osiris DataWarrior and Molinspiration. nih.govnih.govnih.gov These analyses can provide calculated physicochemical descriptors that are useful in predicting potential biological activities and pharmacokinetic properties. Furthermore, molecular docking studies have been utilized to explore the potential interactions of related cacalol derivatives, such as 2-nitrocacalol acetate, with enzymes like acetylcholinesterase (AChE). unirioja.es These docking simulations can predict binding affinities and identify key interaction types, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target protein. unirioja.es While direct QSAR models specifically developed for this compound's activities were not prominently detailed in the search results, the application of these computational techniques to closely related sesquiterpenes indicates their value in understanding the structural features that govern the biological actions of this compound class.
Conformational Analysis and its Influence on Activity
Conformational analysis has been conducted for this compound and related furanoeremophilane (B1240327) sesquiterpenes. Studies have indicated that compounds like this compound, epithis compound, and cacalol exist predominantly in one major conformation in solution. researchgate.netnih.gov For these molecules, the conformational analysis revealed that a specific methyl group (H3-12) occupies a pseudoaxial position. researchgate.netnih.gov Understanding the preferred conformation of this compound is vital because the three-dimensional shape of a molecule dictates how it can interact with binding sites on biological macromolecules. Although the direct correlation between the identified major conformation of this compound and its specific biological activities (or lack thereof in certain assays) requires further detailed investigation, the conformational analysis provides a fundamental structural basis for interpreting its biological behavior and for guiding future SAR studies.
Anti-inflammatory Activity of this compound and Cacalol
| Compound | Model | Effect | Reference |
| This compound | Carrageenan-induced rat paw edema | Dose-dependent inhibition | |
| This compound | TPA-induced mouse ear edema | Dose-dependent anti-inflammatory activity | |
| Cacalol | Carrageenan-induced rat paw edema | Dose-dependent inhibition | |
| Cacalol | TPA-induced mouse ear edema | Dose-dependent anti-inflammatory activity |
In both the carrageenan-induced rat paw edema and TPA-induced mouse ear edema models, this compound demonstrated prominent anti-inflammatory activity in a dose-dependent manner. Cacalol also showed dose-dependent inhibition in these models.
Molecular and Cellular Mechanisms of Action
Identification and Validation of Molecular Targets (e.g., proteins, enzymes, receptors)
In silico analysis suggests that cacalone and other cacalolides may interact with molecules involved in the regulation of the immune system. Potential targets identified through network pharmacology approaches include the Fc epsilon receptor (FcεRI), vascular endothelial growth factor receptor 2 (VEGFR2), and intracellular targets such as PI3K-Akt kinases and MAPK kinases. nih.govmdpi.comresearchgate.netresearchgate.net
Experimental studies have demonstrated that this compound can inhibit adenosine (B11128) triphosphate-sensitive potassium (KATP) channels in rat aortic rings. nih.govmdpi.com This suggests a potential interaction with these ion channels, which are relevant in various physiological processes, including vascular tone regulation. nih.govmdpi.com
Modulation of Intracellular Signaling Pathways (e.g., MAPK, NF-κB, PI3K-AKT)
This compound and related compounds have been shown to influence key intracellular signaling pathways. In silico studies indicate potential interactions with the MAPK signaling pathway and the PI3K-AKT pathway. nih.govmdpi.comresearchgate.netresearchgate.net These pathways are crucial in mediating a wide range of cellular responses, including inflammation, proliferation, and survival.
Research on cacalol (B1218255) acetate (B1210297), a derivative of cacalol (a related cacalolide), suggests it can regulate the NF-κB signaling pathway, which is central to inflammatory responses. researchgate.netresearchgate.net This modulation is associated with a decrease in the activation of NF-κB, leading to the inhibition of various inflammation mediators. researchgate.netresearchgate.net While this specific finding pertains to cacalol acetate, it provides insight into potential mechanisms within the cacalolide class.
Interventions with Cellular Processes (e.g., cell cycle regulation, apoptosis, autophagy)
Cacalolides, including this compound, have demonstrated effects on cellular processes such as degranulation and apoptosis. Cacalol, a related compound, has shown inhibitory activity on FcεRI-dependent degranulation in mast cells. nih.govmdpi.com This process is critical in allergic responses and inflammation. nih.govmdpi.com
While direct studies on this compound's effects on cell cycle regulation, apoptosis, and autophagy are less detailed in the provided results compared to related compounds like cacalol or other sesquiterpenes, the anti-inflammatory and potential anti-cancer properties attributed to cacalolides suggest involvement in these processes. nih.govdntb.gov.uanih.govpreprints.org For instance, cacalol has been reported to induce apoptosis in breast cancer cells. nih.govdntb.gov.uanih.gov Sesquiterpenes, in general, are known to induce apoptosis, cell cycle arrest, and autophagy in cancer cells through various mechanisms, including modulation of signaling pathways like AKT/mTOR. nih.govfrontiersin.org
Gene Expression Regulation and Transcriptional Effects
The modulation of intracellular signaling pathways like NF-κB, MAPK, and PI3K-AKT by cacalolides suggests potential effects on gene expression. These pathways often converge on transcription factors that regulate the expression of genes involved in inflammation, cell survival, and proliferation. researchgate.netresearchgate.net For example, NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. researchgate.netresearchgate.net
Studies on store-operated Ca2+ entry (SOCE) through Orai channels in neurons have shown that this process can regulate gene expression profiles through transcription factors like Trithorax-like (Trl) and histone modifiers. elifesciences.orgbiorxiv.orgelifesciences.org While this research focuses on neuronal activity and a different context, it highlights the principle of how intracellular calcium signaling, which can be influenced by compounds interacting with ion channels, can impact gene expression. elifesciences.orgbiorxiv.orgelifesciences.orgbiorxiv.orgnih.gov
Receptor Binding Affinities and Allosteric Modulation
In silico analysis suggests potential interactions of this compound and other cacalolides with receptors such as the Fc epsilon receptor (FcεRI) and VEGFR2. nih.govmdpi.comresearchgate.netresearchgate.net While the precise binding affinities and whether these interactions involve allosteric modulation are not explicitly detailed in the provided information, the predicted interactions suggest a potential for direct binding to these receptors. nih.govmdpi.comresearchgate.netresearchgate.netjax.org
Enzyme Inhibition and Activation Profiles
This compound has been shown to inhibit adenosine triphosphate-sensitive potassium (KATP) channels. nih.govmdpi.com This indicates an inhibitory effect on the enzymatic or channel activity of these proteins. The this compound epimer mixture demonstrated this effect in a concentration-dependent manner. nih.gov
Other cacalolides, such as cacalol, have been reported to inhibit fatty acid synthase (FAS), an enzyme involved in lipid synthesis, which can play a role in cancer cell growth. dntb.gov.uanih.govtandfonline.com This suggests that enzyme inhibition is a relevant mechanism within the cacalolide class.
Data on the inhibitory effects of this compound on KATP channels are summarized in the table below:
| Compound | Target | Concentration (µM) | Effect on Diazoxide-Induced Relaxation | Significance (P-value) | Reference |
| This compound epimer mixture | KATP channels | 100 | Inhibition | < 0.01 | nih.gov |
| Glibenclamide | KATP channels | 10 | Inhibition | Not specified | nih.gov |
Note: The effect was observed in male rat aortic rings precontracted with phenylephrine. nih.gov
Preclinical Pharmacological and Biological Activities
In Vivo Efficacy in Preclinical Animal Models of Disease
Cacalone has been evaluated in preclinical animal models for its potential anti-inflammatory and anti-hyperglycemic effects.
Anti-inflammatory Activity: this compound has demonstrated notable in vivo anti-inflammatory properties in established animal models. In the carrageenan-induced rat paw edema model, a test for acute inflammation, this compound showed a dose-dependent inhibition of edema. researchgate.net Similarly, in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, topically applied this compound also produced a significant, dose-dependent anti-inflammatory response. researchgate.netnih.gov In comparative studies, this compound exhibited the most prominent anti-inflammatory activity among the tested sesquiterpenes isolated from Psacalium decompositum. researchgate.net
Anti-hyperglycemic Activity: The evidence regarding the anti-hyperglycemic activity of this compound is conflicting. A 1999 bioassay-guided fractionation study investigating antihyperglycemic compounds from Psacalium decompositum using diabetic ob/ob mice found that the known furanoeremophilanes, this compound and its isomer epithis compound, were inactive. researchgate.netmdpi.comnih.gov In contrast, a 2021 review on bioactive molecules from the same plant highlights this compound as possessing potent hypoglycemic activity with the capacity to increase insulin (B600854) levels, based on earlier reports. nih.govresearchgate.netslideshare.net These contradictory findings indicate a need for further research to clarify the role of this compound in glucose metabolism.
Immunomodulatory Effects and Cellular Responses (in vitro, in vivo animal models)
Research into the specific immunomodulatory effects of this compound is limited. One study investigated its impact on a key cellular response in allergic inflammation. In an in vitro assay using bone marrow-derived mast cells, this compound exhibited poor inhibitory activity on IgE/antigen-dependent degranulation, a critical step in the release of inflammatory mediators during an allergic reaction. mdpi.comacademicjournals.org No comprehensive studies on its effects on other immune cells, such as lymphocytes or macrophages, or on the modulation of cytokine profiles in vivo have been reported.
Anti-inflammatory Activities and Signaling Interventions (in vitro, in vivo animal models)
The anti-inflammatory activity of this compound has been confirmed in vivo, as detailed in section 7.2. researchgate.net Investigations into its molecular mechanisms suggest potential signaling interventions. An early study proposed that the anti-inflammatory action of a hexane (B92381) extract containing this compound could be due to interference with the synthesis or release of mediators like histamine (B1213489) and prostaglandins. oup.com More specific molecular targets have been explored, with one study showing that this compound can inhibit ATP-sensitive potassium (KATP) channels in aortic smooth muscle rings, a mechanism shared by the sulfonylurea class of anti-diabetic drugs. researchgate.net However, detailed studies elucidating its impact on key inflammatory signaling pathways such as NF-κB, or its direct effect on the production of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages, are lacking for this compound itself, though such mechanisms have been described for the related compound, maturin acetate (B1210297). mdpi.com
Antimicrobial and Antifungal Potentials (in vitro)
There is a notable lack of primary research evaluating the direct antimicrobial and antifungal properties of purified this compound. While some related natural products and plant extracts containing sesquiterpenes have been investigated for these activities, specific data from in vitro susceptibility tests (e.g., determination of Minimum Inhibitory Concentration) for this compound against a panel of bacterial or fungal strains are not available in the reviewed scientific literature. researchgate.net
Neuroprotective and Neurotrophic Modulations (in vitro, in vivo animal models)
Currently, there are no available scientific studies that have investigated the potential neuroprotective or neurotrophic effects of this compound. Research has been conducted on the related compound cacalol (B1218255), which demonstrated neuroprotective properties against L-glutamate toxicity in a neuronal hybridoma cell line. researchgate.netdovepress.com However, similar investigations have not been extended to this compound in either in vitro neuronal cell culture models or in vivo animal models of neurological disease.
Other Biological Activities
Antioxidant Activity: this compound has been identified as a radical scavenger with antioxidant activity. researchgate.net It is formed when its precursor, cacalol, reacts specifically with hydroxyl radicals. However, some comparative studies suggest that its antioxidant potency may be less than that of cacalol. mdpi.com
Anti-parasitic Activity: There is no scientific evidence from the reviewed literature to suggest that this compound has been evaluated for anti-parasitic activity. Studies on the in vitro or in vivo efficacy of this compound against protozoan or helminthic parasites have not been reported.
Advanced Analytical and Characterization Methodologies for Cacalone Research
High-Resolution Spectroscopic Techniques (e.g., NMR, HRMS, X-ray Crystallography)
High-resolution spectroscopic techniques are fundamental to the unequivocal identification and structural elucidation of cacalone. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography each provide unique and complementary information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been a cornerstone in the characterization of this compound. The initial structure of this compound was determined through spectroscopic methods, including NMR. nih.govresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the stereochemistry of the molecule.
In a study analyzing a mixture of this compound and its isomer, epithis compound, from Psacalium decompositum, the following ¹H-NMR spectral data were reported:
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 7.25 | d | 1H |
| 3.10–3.06 | m | 1H |
| 2.87–2.84 | m | OH |
| 2.49–2.44 | m | 1H |
| 2.19–2.18 | d | 3H |
| 1.73–1.67 | m | 5H |
| 1.58 | s | 3H |
| 1.29–1.27 | d | 3H |
| Source: Castillo-Arellano et al. nih.gov |
These signals, along with their coupling constants and integrations, allow for the assignment of each proton in the this compound structure. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the complete bonding framework of the molecule. nih.govnih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the this compound molecule, which is crucial for determining its elemental composition. The fragmentation patterns observed in the mass spectrum offer valuable clues about the structure of the molecule. For the this compound-epithis compound mixture, Gas Chromatography-Mass Spectrometry (GC-MS) analysis showed two peaks with a molecular ion (M⁺) at m/z 246, corresponding to the molecular weight of this compound. nih.gov Key fragment ions were observed at m/z 231, 204, and a base peak at 191, which are consistent with the fragmentation of the this compound structure. nih.gov
X-ray Crystallography offers the most definitive three-dimensional structural information of a molecule. While a specific X-ray crystal structure for this compound was not found in the reviewed literature, this technique has been successfully applied to determine the structures of other eremophilane-type sesquiterpenes. acs.orgresearchgate.netresearchgate.net For these related compounds, X-ray crystallography has unambiguously established their relative and absolute configurations. acs.orgacs.org
Chromatographic Separation and Purification Methodologies (e.g., HPLC, GC-MS)
The isolation and purification of this compound from its natural source, primarily the roots of Psacalium decompositum, necessitates the use of various chromatographic techniques. nih.govnih.gov These methods are essential for separating this compound from a complex mixture of other secondary metabolites, including other cacalolides. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of this compound. HPLC can be used to separate compounds based on their polarity, and different column and solvent systems can be optimized for the efficient isolation of this compound. nih.gov While specific HPLC parameters for this compound were not detailed in the provided search results, it is a standard technique for the purification of sesquiterpenes. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of this compound. Due to the volatility of sesquiterpenes, GC-MS can be used to separate and identify this compound in complex mixtures. In the analysis of a this compound-epithis compound mixture, GC-MS was used to confirm the presence of two isomers with the same molecular weight. nih.gov The retention times of the two peaks were 26.3 and 27 minutes, indicating a successful separation of the isomers. nih.gov For less volatile compounds, derivatization techniques, such as trimethylsilylation (TMS), can be employed to increase their volatility for GC-MS analysis. nih.gov
Quantitative Analysis Approaches and Metabolomics
Quantitative Analysis of this compound is important for determining its concentration in plant extracts and for pharmacological studies. While specific quantitative methods for this compound were not extensively detailed in the search results, techniques such as HPLC and GC-MS are commonly used for the quantification of natural products. nih.govazolifesciences.com These methods typically involve the use of a calibration curve with a known standard of the compound to determine its concentration in a sample. The anti-inflammatory activity of this compound has been shown to be dose-dependent, highlighting the importance of accurate quantification. nih.gov
Metabolomics , the comprehensive analysis of all metabolites in a biological system, can provide valuable insights into the biosynthesis of this compound and its role in the plant. nih.gov Metabolomic profiling of Psacalium decompositum could reveal the metabolic pathways leading to the production of this compound and other cacalolides. Techniques such as LC-MS and GC-MS are central to metabolomics studies, allowing for the detection and relative quantification of a wide range of compounds. nih.govresearchgate.net While no specific metabolomics studies focusing on this compound were identified, the application of these approaches to Psacalium species would be a promising area for future research.
Advanced hyphenated techniques for complex mixture analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures containing this compound. nih.govresearchgate.net These techniques provide both separation and structural information in a single analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version LC-MS/MS are widely used for the analysis of natural products. nih.govnih.gov LC-MS combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry. This technique would be highly suitable for identifying and quantifying this compound in crude plant extracts.
Gas Chromatography-Mass Spectrometry (GC-MS) , as previously mentioned, is another important hyphenated technique for the analysis of volatile compounds like this compound. nih.gov
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) is a powerful technique that allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. thieme-connect.com This can be particularly useful for the rapid identification of known compounds and the structural elucidation of new compounds in a complex mixture.
The combination of these advanced analytical methodologies provides a comprehensive toolkit for the study of this compound, from its initial isolation and structural elucidation to its quantification and role in biological systems.
Future Research Directions and Therapeutic Implications
Development of More Efficient and Sustainable Synthetic Routes
Developing more efficient and sustainable synthetic routes for Cacalone is an important area for future research. mpg.denih.gov Current methods for obtaining this compound may rely on extraction from natural sources, which can be limited by factors such as plant availability, geographical location, and environmental impact. Exploring novel catalytic strategies, potentially utilizing earth-abundant and non-toxic elements, could lead to faster, more efficient, and environmentally friendly synthesis. mpg.denih.gov Research into innovative synthetic methodologies can ensure a more reliable and scalable supply of this compound and its analogues for further research and potential development. mpg.denih.gov
Optimization of Analogue Design for Selectivity and Potency
Optimization of this compound analogue design is critical to enhance selectivity and potency for specific biological targets. nih.govbiorxiv.orgnuvisan.comnih.govresearchgate.net Structural modifications to the this compound scaffold can lead to the generation of new molecules with improved pharmacological properties. researchgate.net Structure-activity relationship (SAR) studies are essential in this process, guiding the design of analogues with increased affinity for desired targets and reduced interaction with off-targets, thereby minimizing potential side effects. nih.govbiorxiv.orgnuvisan.comnih.govhilarispublisher.com Computational approaches, such as free-energy calculations and cheminformatics tools, can play a significant role in predicting and assessing the binding affinity and selectivity of designed analogues before synthesis. biorxiv.orgnih.govmdpi.comnih.gov
Integration with Systems Biology and Cheminformatics Approaches
Integrating research on this compound with systems biology and cheminformatics approaches will provide a more holistic understanding of its effects. scielo.org.mxmdpi.commdpi.comnih.govdana-farber.orgnih.gov Systems biology can help to understand how this compound interacts with complex biological networks and pathways, moving beyond single-target perspectives. scielo.org.mxmdpi.comdana-farber.orgnih.gov Cheminformatics tools can be utilized for analyzing the chemical space of this compound and its derivatives, predicting potential biological activities, and guiding the selection of compounds for synthesis and testing. plos.orgmdpi.comnih.gov This integration can aid in identifying potential new indications for this compound and understanding its mechanism of action within the context of the entire biological system. scielo.org.mxmdpi.comnih.gov
Prospects for Lead Compound Development and Preclinical Validation
This compound and its promising analogues hold prospects for development as lead compounds for various therapeutic applications. nuvisan.comhilarispublisher.comazolifesciences.comresearchgate.net The process of lead compound development involves refining the properties of initial hits to enhance efficacy, minimize toxicity, and improve pharmacokinetic profiles. nuvisan.comhilarispublisher.comazolifesciences.com Following lead optimization, preclinical validation is necessary, which involves extensive testing in laboratory models and animals to assess safety, efficacy, and pharmacokinetic properties. hilarispublisher.comresearchgate.net While some studies have shown biological activities in vitro and in animal models, further rigorous preclinical studies are required to validate the therapeutic potential of this compound and its optimized analogues and to support potential progression to clinical trials. mdpi.comresearchgate.nethilarispublisher.comresearchgate.net
Emerging Areas of Research and Unexplored Biological Activities
Emerging areas of research for this compound include the exploration of unexplored biological activities. Given its natural origin and the diverse bioactivities observed in related sesquiterpenes, this compound may possess other therapeutic properties yet to be discovered. researchgate.netresearchgate.netscielo.org.mxctdbase.org Research could focus on investigating its potential in areas such as neuroprotection, antiviral activity, or other complex diseases where multi-target modulation might be beneficial. nih.gov Exploring its effects on different cell types and in various disease models using high-throughput screening and phenotypic assays could reveal novel applications and mechanisms of action. nih.gov
Q & A
Q. How should researchers report limitations in studies investigating this compound's environmental stability?
- Methodological Answer : Use STROBE or ARRIVE guidelines to detail limitations (e.g., short-term degradation assays lacking real-world conditions). Propose follow-up studies (e.g., longitudinal field tests) to address gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
